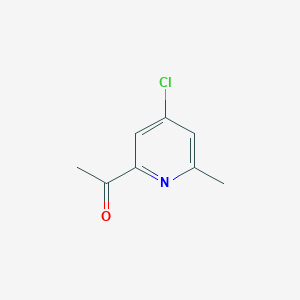

1-(4-Chloro-6-methylpyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXINSLPJMHYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594251 | |

| Record name | 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339586-00-4 | |

| Record name | 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 1 4 Chloro 6 Methylpyridin 2 Yl Ethanone

Primary Synthetic Routes for 1-(4-Chloro-6-methylpyridin-2-yl)ethanone and its Analogues

The construction of the this compound core can be approached through several primary synthetic strategies. These routes often involve the sequential introduction of the chloro, methyl, and acetyl substituents onto a pyridine (B92270) ring system.

Acylation Reactions (e.g., Friedel-Crafts Acylation)

Direct acylation of the pyridine ring, particularly via Friedel-Crafts type reactions, is notoriously challenging. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst, leading to the formation of a highly deactivated pyridinium (B92312) salt. researchgate.netgoogle.com This deactivation renders the ring electron-deficient and resistant to electrophilic attack. researchgate.net Consequently, Friedel-Crafts acylation of pyridine itself does not proceed, as the electrophilic reagent preferentially attacks the nitrogen atom. researchgate.netgoogle.com

However, under specific conditions and with certain substituted pyridines, acylation can be achieved. For instance, a patented process describes the Friedel-Crafts acylation of 2-methylpyridine (B31789) with an acylating agent in the presence of a catalyst to yield 2-methyl-6-acetylpyridine. chemicalbook.com This reaction provides a potential, albeit indirect, pathway where a pre-functionalized pyridine is acylated. A plausible route to the target compound could involve the acylation of a pre-existing 4-chloro-6-methylpyridine. However, the yields and regioselectivity of such a reaction would need to be carefully optimized due to the deactivating nature of both the pyridine nitrogen and the chloro-substituent.

Alternative acylation strategies often bypass the direct electrophilic substitution on the pyridine ring. One such method involves the reaction of a pyridyl organometallic species with an acylating agent. For example, the synthesis of 2-chloro-5-acetylpyridine has been accomplished by treating 5-bromo-2-chloropyridine (B1630664) with isopropylmagnesium chloride-lithium chloride complex to form a Grignard reagent, which is then reacted with N-methoxy-N-methylacetamide to introduce the acetyl group in good yield. patsnap.com A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably halogenated 4-chloro-6-methylpyridine.

Halogenation and Methylation Strategies on Pyridine Ring Systems

The introduction of chloro and methyl groups onto the pyridine ring is a critical step in the synthesis of the target compound. These transformations can be achieved through various methods, often involving multi-step sequences.

A common strategy for introducing a chlorine atom at the 4-position involves the use of a pyridine N-oxide precursor. For example, 2-methyl-4-nitropyridine-N-oxide can be reacted with concentrated hydrochloric acid at elevated temperatures to yield 4-chloro-2-methylpyridine-N-oxide. researchgate.net The nitro group is displaced by the chloride ion in this process. Subsequent deoxygenation of the N-oxide, for instance with phosphorus trichloride (B1173362), affords 4-chloro-2-methylpyridine. researchgate.net This sequence highlights a reliable method for installing the 4-chloro and 6-methyl (or in this case, 2-methyl) substituents.

Direct halogenation of pyridine rings can also be performed, though controlling the regioselectivity can be challenging and often depends on the existing substituents and reaction conditions. researchgate.net For instance, gas-phase radical chlorination of pyridine typically yields a mixture of 2-chloropyridine (B119429) and 2,6-dichloropyridine. researchgate.net

Methylation can be achieved through various C-H activation or cross-coupling strategies. A laboratory procedure for the selective mono-α-methylation of pyridines uses a Raney nickel catalyst with a high-boiling alcohol, which is thought to generate carbon monoxide and dihydrogen in situ as the methylating agent. orgsyn.org

A highly effective route to construct the 4-chloro-6-methyl substituted pyridine core would likely involve starting with a pre-functionalized precursor, such as 4-hydroxy-6-methyl-2-pyridone, and converting the hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride.

Oxidation-Reduction Pathways in Related Pyridine N-Oxide Chemistry

Pyridine N-oxides are versatile intermediates in pyridine chemistry, facilitating substitutions that are difficult to achieve on the parent pyridine ring. thieme-connect.demdpi.com The N-oxide group activates the ring for both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. thieme-connect.de

The synthesis of the target compound can strategically employ N-oxide chemistry. A plausible synthetic sequence begins with the oxidation of a substituted picoline. For example, 2,6-dimethylpyridine (B142122) can be oxidized to 2,6-dimethylpyridine-1-oxide. This N-oxide can then undergo nitration at the 4-position, followed by nucleophilic substitution of the nitro group with a chloride source to install the 4-chloro substituent, as described previously. researchgate.net

Once the desired substitutions on the pyridine ring are complete, the N-oxide functionality must be removed. This is typically achieved through a reduction (deoxygenation) step. Common reagents for this transformation include phosphorus trichloride or catalytic hydrogenation. researchgate.netmdpi.com

An alternative powerful application of pyridine N-oxide chemistry is in the synthesis of cyanopyridines. The N-oxide can be activated with an agent like dimethyl sulfate (B86663) to form a methoxypyridinium salt. wikipedia.org This salt readily reacts with a cyanide source, such as sodium or potassium cyanide, to introduce a cyano group at the 2-position, which can then be further elaborated to the acetyl group. wikipedia.orgorganic-chemistry.org This pathway is particularly advantageous as it provides a direct route to 2-functionalized pyridines.

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers powerful catalytic methods to enhance the efficiency of synthesis and to enable the derivatization of halogenated pyridine cores like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The chloro-substituent on the this compound ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the C-4 position.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. sigmaaldrich.com The 4-chloro position of the target ketone is expected to be reactive towards Suzuki coupling. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. sigmaaldrich.com The choice of ligand is crucial and can influence the efficiency and scope of the reaction.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to Excellent |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | Moderate to Good |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Excellent |

Representative Suzuki-Miyaura Coupling Reactions on a 4-Chloropyridine (B1293800) Moiety

Buchwald-Hartwig Amination: This reaction provides a powerful means to form carbon-nitrogen bonds, coupling an amine with an aryl halide. The 4-chloro position of this compound can be readily aminated using this methodology. The reaction employs a palladium catalyst with a specialized, often bulky, phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. This allows for the synthesis of a diverse library of 4-amino-substituted pyridine derivatives.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Excellent |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | Good |

| Benzylamine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | Water | Good |

| N-Methylaniline | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | Excellent |

Representative Buchwald-Hartwig Amination Reactions on a 4-Chloropyridine Moiety

Microwave-Assisted Synthetic Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, improving yields, and enhancing the efficiency of many synthetic transformations. chemicalbook.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

In the context of synthesizing this compound, microwave heating can be applied to several steps. For instance, the cyclocondensation reactions to form the initial pyridine ring, or the palladium-catalyzed cross-coupling reactions for its subsequent derivatization, can often be performed in a fraction of the time under microwave conditions. chemicalbook.com

Studies on the Suzuki coupling of 2,4-dichloropyrimidines have shown that microwave irradiation leads to a very efficient and straightforward synthetic procedure, providing C4-substituted products in good to excellent yields in short reaction times. Similarly, microwave-assisted Buchwald-Hartwig amination protocols have been developed for dihalopyridines, allowing for selective substitution in as little as 30 minutes. These findings strongly suggest that the derivatization of this compound via these cross-coupling reactions would be significantly enhanced by the application of microwave technology.

Multi-component Reactions for the Construction of Complex Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov The structure of this compound is well-suited for participation in MCRs, particularly those involving the activation of its carbonyl group or the adjacent methyl protons.

One of the most fundamental MCRs applicable to this ketone is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound. wikipedia.orgsciforum.net This reaction can serve as the initial step in a multi-component cascade. For instance, a Knoevenagel condensation between this compound and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield an α,β-unsaturated ketone. wikipedia.orgsci-hub.se This intermediate is a Michael acceptor and can react further with a third component (a nucleophile) in a domino sequence, leading to highly functionalized and complex heterocyclic systems. researchgate.net The general mechanism for such a sequence often begins with the formation of an iminium ion or activation of the carbonyl, followed by nucleophilic attack and subsequent cyclization. sci-hub.se

While specific MCRs starting directly with this compound are not extensively detailed in the surveyed literature, the principles of isocyanide-based multicomponent reactions (IMCRs) like the Passerini and Ugi reactions offer potential pathways for derivatization. nih.gov In a hypothetical Passerini three-component reaction (P-3CR), the ethanone (B97240) moiety could react with an isocyanide and a carboxylic acid to yield an α-acyloxyamide derivative. nih.gov

Table 1: Potential Multi-component Reactions Involving the Ethanone Moiety This table is illustrative and based on established MCR principles.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

|---|---|---|---|---|

| Knoevenagel-Michael | This compound | Malononitrile | Thiophenol | Substituted Pyridine-Thiophene Adduct |

| Biginelli-like | This compound | Benzaldehyde | Urea/Thiourea | Dihydropyrimidinone/-thione |

| Passerini (P-3CR) | This compound | Isocyanide | Carboxylic Acid | α-Acyloxyamide |

| Ugi (U-4CR) | This compound* | Amine | Isocyanide | α-Aminoacyl Amide |

*Note: The Ugi reaction typically utilizes an aldehyde. The ketone would first need to be converted to an imine with the amine reactant.

Functionalization and Derivatization Strategies for this compound

The dual reactivity of this compound allows for selective modifications at either the ethanone side chain or the pyridine core. This enables the synthesis of a wide array of derivatives through controlled reaction conditions.

The ethanone group (-COCH₃) is a hub for chemical modifications. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate, which is nucleophilic.

Condensation Reactions: The most common transformations involve the active methyl group. In a base-catalyzed aldol-type condensation, the enolate of this compound can attack other carbonyl compounds. More frequently, it participates in Knoevenagel condensations with aldehydes, where a weakly basic amine catalyst activates the aldehyde. wikipedia.org This reaction produces a conjugated enone, a versatile intermediate for further synthesis. wikipedia.org

Reduction: The ketone can be readily reduced to a secondary alcohol, 1-(4-chloro-6-methylpyridin-2-yl)ethanol, using standard reducing agents like sodium borohydride. This introduces a new chiral center and a hydroxyl group for further functionalization, such as esterification or etherification.

Halogenation: The α-methyl protons can be substituted with halogens under acidic or basic conditions. For example, α-bromination can be achieved to yield 2-bromo-1-(4-chloro-6-methylpyridin-2-yl)ethanone, an intermediate that is highly reactive towards nucleophiles.

The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the presence of the electron-withdrawing acetyl group at the C-2 position. oaji.net This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the halogenated C-4 position. oaji.netreddit.com The chlorine atom serves as a good leaving group in these reactions.

The SNAr mechanism typically involves two steps: nucleophilic addition to the electron-deficient ring to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride ion to restore aromaticity. The rate of reaction is favored by strong nucleophiles and the stability of the anionic intermediate. nih.gov

A wide range of nucleophiles can be employed to displace the C-4 chlorine atom:

Amines: Primary and secondary amines react readily to form 4-amino-substituted pyridine derivatives. These reactions are often carried out by heating the reactants in a suitable solvent, sometimes with an added base to neutralize the HCl byproduct. nih.govresearchgate.net

Alkoxides and Thiolates: Nucleophiles such as sodium methoxide (B1231860) (NaOCH₃) or sodium thiophenoxide (NaSPh) can be used to introduce ether or thioether linkages at the C-4 position.

Azides: Sodium azide (B81097) can displace the chloride to introduce an azido (B1232118) group, which is a versatile functional group that can be reduced to an amine or used in cycloaddition reactions. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Functional Group at C-4 |

|---|---|---|

| Primary/Secondary Amine | Piperidine | -N(CH₂)₅ |

| Alkoxide | Sodium Methoxide | -OCH₃ |

| Thiolate | Sodium Thiophenoxide | -SPh |

| Azide | Sodium Azide | -N₃ |

| Hydroxide | Sodium Hydroxide | -OH |

Synthesis of Imine and Schiff Base Derivatives

One of the most direct derivatizations of the ethanone moiety is its conversion to an imine or Schiff base. researchgate.net This reaction involves the condensation of the ketone with a primary amine, typically under conditions of azeotropic water removal or in the presence of a dehydrating agent. nanobioletters.comiosrjournals.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. iosrjournals.org

The synthesis is generally straightforward and can be achieved by refluxing equimolar amounts of this compound and a desired primary amine in a solvent like ethanol (B145695), often with a catalytic amount of acid. nanobioletters.com A wide variety of primary amines, including aliphatic and aromatic amines, can be used to generate a library of Schiff base derivatives. These derivatives are important in their own right and as intermediates for synthesizing other compounds. researchgate.netscience.gov

Table 3: Representative Schiff Bases from this compound This table is illustrative and based on general Schiff base synthesis protocols.

| Primary Amine Reactant | Product Name |

|---|---|

| Aniline | (E)-N-phenyl-1-(4-chloro-6-methylpyridin-2-yl)ethan-1-imine |

| 4-Chloroaniline | (E)-N-(4-chlorophenyl)-1-(4-chloro-6-methylpyridin-2-yl)ethan-1-imine |

| Benzylamine | (E)-N-benzyl-1-(4-chloro-6-methylpyridin-2-yl)ethan-1-imine |

| Ethanolamine | (E)-2-((1-(4-chloro-6-methylpyridin-2-yl)ethylidene)amino)ethan-1-ol |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 4 Chloro 6 Methylpyridin 2 Yl Ethanone

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 1-(4-chloro-6-methylpyridin-2-yl)ethanone is characterized by the susceptibility of the pyridine (B92270) ring to nucleophilic attack and the reactivity of the carbonyl group towards both nucleophiles and reducing/oxidizing agents.

Studies on Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing acetyl group. The chlorine atom at the C4 position is a potential leaving group, making the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The nitrogen atom in the pyridine ring activates the C2 and C4 positions towards nucleophilic attack by withdrawing electron density through its -I and -M effects. scispace.comstackexchange.com

In the case of this compound, the chlorine atom is situated at the activated C4 position. Nucleophilic attack at this position leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. stackexchange.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

A variety of nucleophiles can be employed in the SNAr reaction of 4-chloropyridine (B1293800) derivatives. These include amines, alkoxides, and thiolates. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. For instance, Lewis acids have been shown to activate the pyridine ring towards nucleophilic attack. bath.ac.uk

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyridines

| Nucleophile | Product Type | Reference |

| Amines | Aminopyridines | nih.gov |

| Alkoxides | Alkoxypyridines | nih.gov |

| Thiolates | Thio-substituted pyridines | nih.gov |

It is important to note that while the 4-position is activated, the steric hindrance from the adjacent methyl group at C6 and the acetyl group at C2 could potentially influence the rate of nucleophilic attack.

Reactivity of the Carbonyl Group: Reduction and Oxidation Pathways

The acetyl group at the C2 position of the pyridine ring possesses a reactive carbonyl moiety. This group can undergo a range of chemical transformations, most notably reduction and oxidation.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(4-chloro-6-methylpyridin-2-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents. The choice of reducing agent can influence the outcome of the reaction.

Oxidation: While the acetyl group is generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to the formation of a carboxylic acid, 4-chloro-6-methylpyridine-2-carboxylic acid. However, such reactions may also affect other parts of the molecule, particularly the pyridine ring, if not performed under carefully controlled conditions.

Theoretical Investigations of Electronic Structure and Reactive Sites

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting the most likely sites for electrophilic and nucleophilic attack.

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the distribution of the LUMO is of particular interest for predicting the sites of nucleophilic attack.

The LUMO is expected to have significant contributions from the carbon atoms of the pyridine ring, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom and the acetyl group. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. Computational studies on related chloropyridines have shown that the LUMO is indeed localized on the ring, making it the primary site for nucleophilic interaction.

Analysis of Molecular Electrostatic Potential (MEP) Maps for Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of positive potential around the C4 carbon atom, consistent with the polarization of the C-Cl bond and the electron-withdrawing effects of the pyridine nitrogen and the acetyl group. This positive potential would confirm the C4 position as a prime target for nucleophiles. The oxygen atom of the carbonyl group would exhibit a region of high negative potential, making it a site for electrophilic or proton attack.

Kinetic and Mechanistic Studies of Key Transformations

The SNAr reaction at the C4 position is expected to proceed via a two-step addition-elimination mechanism. The first step, the nucleophilic addition to form the Meisenheimer complex, is typically the rate-determining step. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing groups that can delocalize the negative charge. Kinetic studies on similar systems have shown that the reactions are typically second order, being first order in both the substrate and the nucleophile. scispace.comkci.go.kr

The mechanism of carbonyl reduction by hydrides involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The stereochemistry of this reaction can sometimes be influenced by the steric bulk of the substituents on the pyridine ring.

Advanced Spectroscopic Characterization and Structural Analysis of 1 4 Chloro 6 Methylpyridin 2 Yl Ethanone

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The predicted vibrational frequencies for 1-(4-Chloro-6-methylpyridin-2-yl)ethanone offer a virtual window into its molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ethanone (B97240) moiety, anticipated to appear in the region of 1700-1720 cm⁻¹. The precise position of this band is influenced by the electronic effects of the substituted pyridine (B92270) ring.

The aromatic pyridine ring itself would give rise to several characteristic bands. The C-H stretching vibrations of the two aromatic protons are predicted in the 3050-3150 cm⁻¹ range. The C=C and C=N stretching vibrations within the ring are expected to produce a set of medium to strong bands between 1400 cm⁻¹ and 1600 cm⁻¹. The substitution pattern on the pyridine ring will influence the exact positions and intensities of these bands.

The methyl group attached to the pyridine ring would be identifiable by its characteristic C-H stretching vibrations (symmetric and asymmetric) around 2870-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. The C-Cl stretching vibration is predicted to appear as a strong band in the lower frequency region, typically between 700 cm⁻¹ and 800 cm⁻¹.

Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | Aromatic C-H Stretch | Pyridine Ring |

| ~2960 | Asymmetric CH₃ Stretch | Methyl Group |

| ~2870 | Symmetric CH₃ Stretch | Methyl Group |

| ~1710 | C=O Stretch | Acetyl Group |

| ~1580, ~1550, ~1470, ~1420 | C=C and C=N Ring Stretches | Pyridine Ring |

| ~1450 | Asymmetric CH₃ Bend | Methyl Group |

| ~1375 | Symmetric CH₃ Bend | Methyl Group |

| ~1250 | Acetyl C-C Stretch | Acetyl Group |

| ~750 | C-Cl Stretch | Chloro Group |

| ~850 | Ring Breathing/Out-of-plane C-H Bending | Pyridine Ring |

Raman Spectroscopy

Raman spectroscopy, which relies on the scattering of light, provides complementary information to FT-IR. The predicted Raman spectrum of this compound would also be characterized by distinct peaks. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

A particularly strong Raman band is anticipated for the symmetric breathing vibration of the pyridine ring, typically appearing around 1000 cm⁻¹. The C=O stretch, while strong in the IR, is expected to be weaker in the Raman spectrum. Conversely, the C-Cl stretching vibration may show a more prominent signal in the Raman spectrum compared to its IR absorption. The aromatic C-H stretching vibrations and the methyl group vibrations would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra, along with insights from 2D NMR techniques, provide a comprehensive picture of the atomic arrangement in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound would display distinct signals for each type of proton in the molecule, with their chemical shifts, multiplicities, and integration values providing a wealth of structural information.

The two aromatic protons on the pyridine ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to their proximity to the electronegative chlorine atom and the acetyl group, their chemical shifts will be influenced accordingly. They are expected to show coupling to each other, likely resulting in doublets.

The methyl group attached to the pyridine ring (at position 6) would give rise to a singlet at a higher field, predicted to be in the range of δ 2.4-2.6 ppm. The methyl protons of the acetyl group are also expected to appear as a singlet, but at a slightly different chemical shift, likely around δ 2.6-2.8 ppm, due to the deshielding effect of the adjacent carbonyl group.

Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-3 or H-5 |

| ~7.4 | d | 1H | H-5 or H-3 |

| ~2.7 | s | 3H | Acetyl CH₃ |

| ~2.5 | s | 3H | Pyridine-CH₃ |

Note: The exact assignment of H-3 and H-5 would require 2D NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, predicted to be in the range of δ 195-205 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the chlorine (C-4) would be significantly affected, as would the carbons adjacent to the nitrogen atom (C-2 and C-6). The carbon bearing the acetyl group (C-2) and the methyl group (C-6) would also have characteristic chemical shifts.

The methyl carbon of the acetyl group is predicted to appear around δ 25-30 ppm, while the methyl carbon attached to the pyridine ring is expected at a slightly lower field, around δ 20-25 ppm.

Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~158 | C-2 or C-6 |

| ~152 | C-6 or C-2 |

| ~148 | C-4 |

| ~125 | C-3 or C-5 |

| ~122 | C-5 or C-3 |

| ~28 | Acetyl CH₃ |

| ~22 | Pyridine-CH₃ |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between coupled protons. The most significant cross-peak would be between the two aromatic protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): A predicted HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): A predicted HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (those without attached protons), such as the carbonyl carbon and the substituted carbons of the pyridine ring (C-2, C-4, and C-6). For instance, correlations would be expected from the acetyl methyl protons to the carbonyl carbon and to C-2 of the pyridine ring. Similarly, the pyridine methyl protons would show correlations to C-6 and C-5.

Through the combined interpretation of these predicted 2D NMR spectra, a complete and confident assignment of all proton and carbon signals can be achieved, solidifying the proposed structure of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (molecular formula: C₈H₈ClNO, molecular weight: 169.61 g/mol ), this analysis would confirm its elemental composition and provide insights into its chemical stability and bonding.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In a hypothetical ESI-MS analysis of this compound, the compound would typically be dissolved in a suitable solvent and introduced into the mass spectrometer.

The primary ion expected to be observed would be the protonated molecule, [M+H]⁺. Given the molecular weight of 169.61, this would correspond to a peak in the mass spectrum at a mass-to-charge ratio (m/z) of approximately 170.62. The presence of chlorine would be indicated by a characteristic isotopic pattern: a second peak at m/z 172.62 ([M+2+H]⁺) with roughly one-third the intensity of the m/z 170.62 peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

A data table summarizing the expected primary ions in the ESI-MS spectrum is presented below.

| Ion Species | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Abundance |

| [M+H]⁺ | 170.62 | 172.62 | ~3:1 |

| [M+Na]⁺ | 192.60 | 194.60 | Variable |

| [2M+H]⁺ | 340.23 | 342.23 / 344.23 | Variable |

This table represents theoretical data based on the compound's structure and the principles of ESI-MS. Actual results may vary based on experimental conditions.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected ion to gain structural information. sigmaaldrich.com In this process, the protonated molecule ([M+H]⁺, m/z 170.62) would be isolated and subjected to collisions with an inert gas like argon or nitrogen. The collisions impart internal energy, leading to the fragmentation of the ion at its weakest bonds.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, several key fragmentation pathways could be predicted:

Loss of the acetyl group: A common fragmentation would be the cleavage of the bond between the pyridine ring and the acetyl group, resulting in the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42.04 Da).

Alpha-cleavage: Cleavage of the methyl group from the acetyl moiety would result in a loss of 15 Da (•CH₃), leading to a fragment ion at m/z 155.62.

Ring Fragmentation: Fragmentation of the pyridine ring itself could also occur, though typically requiring higher collision energies.

A table of potential major fragment ions from a CID experiment is shown below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 170.62 | 155.59 | 15.02 | [M+H-CH₃]⁺ |

| 170.62 | 128.58 | 42.04 | [M+H-C₂H₂O]⁺ (Loss of ketene) |

| 170.62 | 93.55 | 77.07 | [C₅H₄NCl]⁺ (Loss of acetyl radical and H) |

This table is a theoretical prediction of fragmentation pathways. The actual observed fragments and their relative intensities would depend on the specific CID conditions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. For instance, it would confirm the planarity of the pyridine ring and determine the orientation of the acetyl group relative to the ring. The dihedral angle between the plane of the pyridine ring and the plane of the acetyl group would be a key parameter. sigmaaldrich.comresearchgate.net

Furthermore, X-ray crystallography would reveal the supramolecular structure, which is how the molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. wikipedia.org In this compound, potential C-H···O or C-H···N hydrogen bonds could link adjacent molecules, and π-π stacking interactions between the pyridine rings might also be observed.

A hypothetical data table summarizing key crystallographic parameters is provided below.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | Integer value |

| Key Bond Lengths | C-Cl, C=O, C-N, C-C (Å) |

| Key Bond Angles | Angles defining the geometry of the pyridine and acetyl groups (°) |

| Dihedral Angle | Pyridine ring plane vs. Acetyl group plane (°) |

| Intermolecular Interactions | Presence and geometry of hydrogen bonds, π-π stacking distances (Å) |

This table represents the types of data that would be obtained from a successful X-ray crystallographic study.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure, particularly the presence of π-systems and heteroatoms with non-bonding electrons.

For this compound, the spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorptions arising from electronic transitions within the chloropyridine ring and the carbonyl group. Two main types of transitions are anticipated:

π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the conjugated π-system of the pyridine ring. They are expected to appear in the shorter wavelength region of the UV spectrum. nih.gov

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. The carbonyl n → π* transition for ketones typically occurs in the 270-300 nm range.

The presence of the chlorine atom and the methyl group as substituents on the pyridine ring would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted 2-acetylpyridine.

A table summarizing the expected UV-Vis absorption bands is presented below.

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Moiety |

| π → π | 200 - 280 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | Pyridine ring, Carbonyl C=O |

| n → π | 270 - 320 | Low (< 100 L mol⁻¹ cm⁻¹) | Carbonyl C=O, Pyridine N |

This table provides a generalized prediction based on typical values for similar chromophores. nih.gov The exact λ_max values and molar absorptivities would need to be determined experimentally.

Computational Chemistry and Molecular Modeling Investigations of 1 4 Chloro 6 Methylpyridin 2 Yl Ethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

There are currently no published studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry and vibrational frequencies of 1-(4-Chloro-6-methylpyridin-2-yl)ethanone. Such calculations would be instrumental in providing a theoretical foundation for its three-dimensional structure and infrared and Raman spectroscopic signatures.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Bonding Interactions

No Natural Bond Orbital (NBO) analyses have been reported for this compound. This type of analysis would be crucial for understanding the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule, which are key to its reactivity and stability.

Prediction of Spectroscopic Parameters from First Principles

The prediction of spectroscopic parameters, such as NMR and UV-Vis spectra, for this compound using first-principles calculations has not been documented in the scientific literature. These theoretical predictions are vital for complementing experimental data and aiding in the structural elucidation of the compound.

Molecular Docking Simulations for Ligand-Receptor Interactions

Prediction of Binding Affinities and Modes with Biological Targets

There is no available research on the use of molecular docking simulations to predict the binding affinities and interaction modes of this compound with any biological receptors. Such studies are essential for identifying potential therapeutic targets and understanding the molecular basis of its bioactivity.

Identification of Potential Enzyme Active Site Interactions

Investigations into the potential interactions of this compound within the active sites of enzymes are also absent from the current body of scientific literature. Identifying these interactions through computational methods could guide the design of novel enzyme inhibitors.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Currently, there are no published theoretical predictions regarding the chemical reactivity and potential reaction pathways of this compound. Such a study would typically involve the use of computational models to determine various reactivity descriptors. These often include:

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would provide insights into the molecule's ability to donate or accept electrons, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack.

Fukui Functions: These local reactivity descriptors would offer a more quantitative prediction of the most reactive sites within the molecule for various types of chemical reactions.

Without dedicated computational studies on this compound, any discussion of its specific reactivity from a theoretical standpoint would be purely speculative.

Analysis of Intermolecular Interactions and Crystal Packing from a Computational Perspective

A computational analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its crystal structure data, which does not appear to be publicly accessible. If the crystal structure were determined, computational techniques could be employed to:

Identify and Quantify Non-covalent Interactions: This would involve the analysis of potential hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that govern how the molecules arrange themselves in the solid state.

Hirshfeld Surface Analysis: This technique would allow for the visualization and quantification of intermolecular contacts, providing a detailed fingerprint of the crystal packing environment.

Lattice Energy Calculations: These calculations would provide an estimation of the thermodynamic stability of the crystal lattice.

Crystal structure analyses have been performed on other chloro-substituted heterocyclic compounds, revealing the importance of various intermolecular forces in their solid-state assembly. nih.govmdpi.com However, the specific arrangement and dominant interactions in the crystal lattice of this compound remain unknown.

Biological and Pharmacological Research Applications of 1 4 Chloro 6 Methylpyridin 2 Yl Ethanone and Its Derivatives

Antimicrobial Activity Studies

The global challenge of antimicrobial resistance has spurred intensive research into novel chemical entities capable of combating pathogenic microbes. Derivatives of the 1-(4-Chloro-6-methylpyridin-2-yl)ethanone core structure, particularly those belonging to the broader class of substituted pyridines and related heterocycles, have been a focal point of such investigations.

Derivatives based on the pyridine (B92270) scaffold have demonstrated notable efficacy against various Gram-positive bacteria. Research into 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, for example, has shown that these compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium smegmatis. nih.govnih.gov One study identified a 1,4-DHP derivative that inhibited S. aureus with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.govnih.gov The structural features, such as the bulk of the substituent at the C2 position of the dihydropyridine (B1217469) ring, appear to play a crucial role in enhancing antibacterial activity. nih.govnih.gov

Similarly, other heterocyclic structures incorporating the pyridine motif have been evaluated. Naphthyridine derivatives, which contain a fused pyridine ring system, have also shown excellent activity against Gram-positive strains like Streptococcus species. mdpi.com Furthermore, studies on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed that some derivatives possess promising antibacterial activity against Gram-positive bacteria, with MIC values as low as 8 µg/mL. nih.gov

| Compound Class | Bacterial Strain | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine Derivative | Staphylococcus aureus | 25 µg/mL | nih.govnih.gov |

| 1,4-Dihydropyridine Derivative | Mycobacterium smegmatis | 9 µg/mL | nih.govnih.gov |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive bacteria | 8 µg/mL | nih.gov |

| Pyridine-based Chalcone (B49325) Derivatives | Streptococcus pneumoniae, Bacillus subtilis | Good potency | atmiyauni.ac.in |

| 1,2,4-Triazine (B1199460)/1,2-Diazepine Derivatives | Staphylococcus aureus, Bacillus cereus | Significant activity | biointerfaceresearch.com |

The challenge of treating infections caused by Gram-negative bacteria, with their complex outer membrane, is a significant focus of drug discovery. Research has shown that certain pyridine derivatives possess activity against these challenging pathogens. For instance, a specific 1,4-dihydropyridine derivative was found to inhibit the growth of Escherichia coli with a MIC of 100 µg/mL. nih.govnih.gov Generally, prokaryotic cells, including Gram-negative bacteria, appear more sensitive to these compounds than eukaryotic fungi. nih.govnih.gov

Other related heterocyclic compounds have also been investigated. Novel 1,2,4-triazine and 1,2-diazepine derivatives have demonstrated significant antimicrobial activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. biointerfaceresearch.com The inclusion of the 1,2,4-triazine and 1,2-diazepine rings was noted to cause a significant increase in antibacterial efficacy. biointerfaceresearch.com Additionally, certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives showed promising activity against Gram-negative bacteria, with MIC values of 8 µg/mL reported for the most potent compounds in the series. nih.gov

| Compound Class | Bacterial Strain | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine Derivative | Escherichia coli | 100 µg/mL | nih.govnih.gov |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative bacteria | 8 µg/mL | nih.gov |

| 1,2,4-Triazine/1,2-Diazepine Derivatives | E. coli, P. aeruginosa, K. pneumoniae | Significant activity | biointerfaceresearch.com |

| Pyridine-based Chalcone Derivatives | Escherichia coli, Vibrio cholerae | Good potency | atmiyauni.ac.in |

In addition to antibacterial properties, derivatives containing the pyridine structural motif have been explored for their potential as antifungal agents. Studies on 1,4-dihydropyridine derivatives have shown that while they are generally more effective against bacteria, they do exhibit moderate inhibitory effects on the growth of fungal strains. nih.gov Research on other related structures has yielded more potent results. For example, chalcone derivatives, including those with a 4-chloro substitution, have demonstrated antifungal activity superior to the standard drug ketoconazole (B1673606) against the dermatophyte Microsporum gypseum. nih.gov

Furthermore, the synthesis of novel pyridazine (B1198779) derivatives has led to compounds with good antifungal activities against plant pathogenic fungi like G. zeae, F. oxysporum, and C. mandshurica. nih.gov Other research has focused on 1,2,4-oxadiazole (B8745197) derivatives, with some compounds showing significant activity against a range of fungi, including Rhizoctonia solani and Botrytis cinerea. mdpi.com

| Compound Class | Fungal Strain | Activity/Potency | Reference |

|---|---|---|---|

| 4-Chloro Chalcone Derivative | Microsporum gypseum | Superior to ketoconazole | nih.gov |

| 1,4-Dihydropyridine Derivatives | Filamentous fungi | Moderate effects | nih.gov |

| Pyridazine Derivatives | G. zeae, F. oxysporum, C. mandshurica | Good activity | nih.gov |

| 1,2,4-Oxadiazole Derivative (4f) | Colletotrichum capsica | EC50 = 8.81 µg/mL | mdpi.com |

| Pyridine-based Chalcone Derivatives | Candida albicans | Remarkable inhibition | atmiyauni.ac.in |

Anticancer Research and Target-Specific Investigations

The structural versatility of pyridine derivatives has made them attractive scaffolds in the design of novel anticancer agents. Research has focused on their development as specific molecular probes and as inhibitors of key proteins involved in cancer progression.

Chemical probes are essential small-molecule tools for dissecting complex biological processes such as cancer. An ideal probe is potent, selective, and demonstrates a clear mechanism of action within a cellular context. In the field of oncology, derivatives of substituted pyridines have been successfully optimized to create such probes.

A notable example is the development of a potent and selective inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). nih.gov Through careful optimization of a tricyclic quinolinone scaffold, which incorporates a substituted pyridine ring, researchers developed CCT374705. nih.gov This compound not only showed high potency in biochemical and cellular assays but also possessed a favorable in vivo profile, making it a valuable chemical probe for studying the therapeutic potential of BCL6 inhibition. nih.gov The development process involved modifying the pyridine substitution to improve properties like microsomal clearance and cellular permeability, highlighting the critical role of this part of the molecule. nih.gov

B-cell lymphoma 6 (BCL6) is a well-established oncogenic driver in certain lymphomas, functioning as a transcriptional repressor by recruiting corepressor proteins. nih.gov The protein-protein interaction (PPI) between the BTB domain of BCL6 and its corepressors is a prime target for therapeutic intervention. Small molecules derived from scaffolds related to this compound have been instrumental in exploring the inhibition of this interaction.

Research on tricyclic quinolinone inhibitors has provided significant insights into the BCL6 inhibition mechanism. Optimization of this series led to the discovery of CCT374705, a potent BCL6 inhibitor with a biochemical IC50 of 6 nM and a cellular IC50 of 22 nM. nih.gov X-ray crystallography confirmed that this compound binds directly to the BCL6 BTB domain, effectively blocking the recruitment of corepressors. nih.gov The structure-activity relationship studies revealed that specific substitutions on the pyridine ring, such as a 5-chloro-6-fluoro pattern, were crucial for achieving high potency and favorable pharmacokinetic properties. nih.gov This line of research demonstrates how derivatives built around a core structure featuring substituted pyridines can be systematically modified to create potent and selective inhibitors of key oncogenic proteins like BCL6. nih.gov

| Compound | Target | Activity/Potency | Application | Reference |

|---|---|---|---|---|

| CCT374705 | BCL6 | Biochemical IC50 = 6 nM | Chemical Probe, BCL6 Inhibitor | nih.gov |

| CCT374705 | BCL6 | Cellular IC50 = 22 nM | Chemical Probe, BCL6 Inhibitor | nih.gov |

| ABQ-3 | Leukemia, Colon & Breast Cancer Cells | GI50 = 2.00 - 2.50 µM | Anticancer Agent | nih.gov |

| Compound 5f (Ani9 Derivative) | ANO1 | IC50 = 22 nM | ANO1 Inhibitor | nih.gov |

| Compound 6h (Oxadiazole Analogue) | SNB-19 Cancer Cell Line | PGI = 65.12 | Anticancer Agent | nih.gov |

Neuropharmacological Applications (e.g., TRPV1 Antagonism)

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the central perception of pain, itching, and burning sensations. mdpi.com Its activation by various stimuli leads to an increase in intracellular calcium, exciting primary sensory neurons. mdpi.com Consequently, TRPV1 has emerged as a significant target for the development of novel analgesic agents. wikipedia.org

Derivatives of the this compound scaffold have been investigated for their potential as TRPV1 antagonists. The general structure of these antagonists can be divided into three key regions: an A-region, a B-region, and a C-region. researchgate.net Research has shown that modifications to the C-region, which can be a substituted pyridine ring, significantly influence the compound's antagonistic activity. researchgate.net For instance, studies on a series of 2-substituted 6-t-butylpyridine and 4-t-butylphenyl C-region analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides revealed that pyridine derivatives generally exhibited slightly better antagonism than their phenyl counterparts. researchgate.net

The development of dual antagonists that target both TRPA1 and TRPV1 channels is another promising area of research for enhanced pain relief. mdpi.com While specific derivatives of this compound in this dual-target approach are not extensively detailed in the provided results, the exploration of pyridine-containing C-region analogs in dual antagonists highlights the relevance of this chemical class. mdpi.com For example, compound 50 , featuring a 6-trifluoro-2-(4-methyl-piperdin-1-yl)pyridine C-region, demonstrated significant inhibitory activity on both TRPA1 and TRPV1 channels. mdpi.com

It is important to note that the development of TRPV1 antagonists has faced challenges, particularly concerning thermoregulatory side effects like hyperthermia. nih.gov However, some antagonists have been found to induce hypothermia by acting on TRPV1 channels on abdominal sensory nerves. nih.gov This complex pharmacology underscores the need for careful structural design and evaluation of new TRPV1 antagonists.

Anti-inflammatory and Analgesic Potential (e.g., as Intermediate for COX-2 Inhibitors)

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation by inhibiting cyclooxygenase (COX) enzymes. nih.gov The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, led to the development of selective COX-2 inhibitors (coxibs) with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govwikipedia.org

The this compound core can serve as a building block for the synthesis of compounds with anti-inflammatory and analgesic properties. While a direct lineage to a specific, marketed COX-2 inhibitor from this starting material is not explicitly detailed in the search results, the synthesis of various heterocyclic compounds with demonstrated anti-inflammatory activity points to its potential. For example, various 1,4-dihydropyridine derivatives have been shown to possess significant anti-inflammatory activity by reducing pro-inflammatory mediators. nih.gov

Furthermore, research into novel anti-inflammatory agents has explored a wide array of chemical scaffolds. Derivatives of pyrrole-2,5-dione have shown significant anti-inflammatory effects by inhibiting the proliferation of peripheral blood mononuclear cells and the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com Similarly, certain thienochromene and Schiff base derivatives have also been investigated for their anti-inflammatory activities. researchgate.net The synthesis of a lactam derivative, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, designed through a prodrug approach, exhibited anti-inflammatory and analgesic activity comparable to the COX-2 inhibitor lumiracoxib (B1675440) without causing gastro-ulceration. semanticscholar.org

Receptor Agonist and Antagonist Studies (e.g., I1 Imidazoline (B1206853) Receptors)

Imidazoline receptors are a class of receptors that are distinct from adrenergic receptors and are involved in various physiological processes. wikipedia.org There are three main subtypes: I1, I2, and I3. The I1 imidazoline receptor is primarily located in the brainstem and is involved in the central regulation of blood pressure. wikipedia.orgnih.gov Activation of I1 receptors leads to a reduction in sympathetic nervous system activity, resulting in a hypotensive effect. nih.gov This makes I1 receptor agonists attractive targets for the development of new antihypertensive drugs with potentially fewer side effects than traditional alpha-2 adrenergic agonists. nih.govkup.at

The this compound scaffold can be chemically modified to produce ligands for imidazoline receptors. The synthesis of various heterocyclic compounds, including those containing an imidazoline or a related pyrroline (B1223166) moiety, has led to the identification of potent and selective I1 receptor ligands. kup.atnih.gov For instance, research has shown that linking an imidazoline moiety at the 2-position with an aromatic or heterocyclic substituent can modulate affinity and selectivity for I1 and I2 receptors. nih.gov

The development of selective I1 agonists like moxonidine (B1115) and rilmenidine, which show greater specificity for I1 receptors over α2-adrenoceptors, represents a significant advancement in centrally acting antihypertensive therapy. nih.gov Further research has focused on synthesizing novel analogues to improve potency and selectivity. For example, the synthesis of pyrroline analogues of imidazolines has resulted in compounds with a notable increase in selectivity for I1-receptors. kup.at

Table 1: Affinity of Selected Ligands for Imidazoline and Adrenergic Receptors

Enzyme Inhibition Assays (e.g., Kinase Inhibition, JAK2)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug discovery. mdpi.com The this compound scaffold can be utilized to generate inhibitors of various kinases.

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that is a key component of the JAK-STAT signaling pathway, which is crucial for the development and function of hematopoietic cells. Mutations in JAK2 are associated with myeloproliferative neoplasms. nih.gov Research has led to the discovery of novel reverse tricyclic pyridones as potent and selective inhibitors of JAK2. nih.gov While the direct synthesis from this compound is not detailed, the pyridone core structure is relevant. These inhibitors, such as compound 31 , have demonstrated encouraging in vivo potency and excellent off-target kinase selectivity. nih.gov Type II JAK2 inhibitors, like CHZ868, which bind to the inactive conformation of the kinase, have shown the ability to overcome resistance to type I inhibitors. nih.gov

Furthermore, the imidazo[4,5-c]pyridine-2-one scaffold has been explored for the development of DNA-dependent protein kinase (DNA-PK) inhibitors. nih.gov DNA-PK is a key enzyme in the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation therapy. nih.gov

The broad applicability of pyridine-containing scaffolds in kinase inhibition is also evident in the development of inhibitors for other kinases, such as extracellular signal-regulated kinase 1/2 (ERK1/2). osti.gov

Agrochemical Applications: Insecticidal Activity Profiling

Pyridine-based compounds are a well-established class of insecticides, with neonicotinoids being a prominent example. researchgate.net The this compound scaffold provides a foundation for the synthesis of novel insecticidal agents.

Research has demonstrated that derivatives of this scaffold can exhibit significant insecticidal activity against various pests. For instance, studies on pyridine derivatives have shown potent activity against the cowpea aphid (Aphis craccivora). researchgate.netaun.edu.eg In one study, compounds 2 and 3 , derived from a pyridine scaffold, showed strong to weak insecticidal activity against adult cowpea aphids after 24 hours, with LC50 values of 0.149 and 0.183 ppm, respectively, which were lower than the reference insecticide acetamiprid (B1664982) (LC50 = 0.225 ppm). aun.edu.eg After 48 hours, the activity of these compounds increased, with LC50 values of 0.017 and 0.022 ppm, again outperforming acetamiprid (LC50 = 0.023 ppm). aun.edu.eg

Table 2: Insecticidal Activity of Pyridine Derivatives against Cowpea Aphid (Adults)

Data adapted from a study on the insecticidal activity of pyridine derivatives. aun.edu.eg

The mechanism of action for many diamide (B1670390) insecticides, which can contain heterocyclic cores, involves the targeting of ryanodine (B192298) receptors (RyRs) in insects, leading to muscle dysfunction. mdpi.com The versatility of the this compound building block allows for the creation of a wide range of derivatives, including those with potential for development as new and effective agrochemicals. nih.govresearchgate.net

Role of 1 4 Chloro 6 Methylpyridin 2 Yl Ethanone As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Drug Candidates

The utility of 1-(4-chloro-6-methylpyridin-2-yl)ethanone as a synthetic precursor is prominently demonstrated in the creation of fused heterocyclic systems, a common scaffold in many drug candidates. Its most notable application is in the synthesis of substituted pyrazolo[1,5-a]pyridines. These structures are of significant interest in drug discovery, particularly for the development of protein kinase inhibitors, which are used in oncology and inflammatory disease treatments.

The typical synthetic route involves the condensation of this compound with a hydrazine (B178648) derivative. This reaction forms a hydrazone intermediate which then undergoes an intramolecular cyclization to yield the bicyclic pyrazolo[1,5-a]pyridine (B1195680) core. This transformation efficiently constructs a complex heterocyclic system from a relatively simple, commercially available starting material. Patents for novel kinase inhibitors frequently cite this exact ketone as a key starting material for building the central scaffold of the active pharmaceutical ingredient.

Table 7.1: Synthesis of a Pyrazolo[1,5-a]pyridine Core

| Starting Material | Reagent | Product Scaffold | Application | Reference |

| This compound | Hydrazine hydrate (B1144303) or substituted hydrazine | 5-Chloro-7-methylpyrazolo[1,5-a]pyridine | Intermediate for Protein Kinase (MNK1/MNK2) Inhibitors |

Essential Component in Medicinal Chemistry Lead Optimization Programs

In medicinal chemistry, a "hit" compound identified from a high-throughput screen is often not potent or selective enough, nor does it possess the required pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) to become a drug. The process of chemically modifying this hit to create a more suitable "lead" and ultimately a drug candidate is known as lead optimization.

The Chloro Group: The chlorine atom at the 4-position is a key functional handle. It can be readily substituted with various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups that can interact with the target protein, improve solubility, or block metabolic pathways.

The Acetyl Group: The ketone functionality can be transformed in numerous ways. It can be reduced to an alcohol, which can introduce a new hydrogen bond donor/acceptor site. It can also undergo reactions like aldol (B89426) condensations, reductive aminations, or conversion to other heterocycles, providing access to a diverse set of new chemical entities.

The Methyl Group: While less reactive, the methyl group at the 6-position can also be modified, for instance, through oxidation to a carboxylic acid or halogenation, to probe its influence on binding and metabolism.

This ability to generate a library of analogues from a single, common intermediate is a cornerstone of modern lead optimization, enabling the rapid development of potent and safe drug candidates.

Table 7.2: Potential Modification Sites for Lead Optimization

| Modification Site | Type of Reaction | Potential New Functional Group | Purpose in Lead Optimization |

| 4-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Ethers, Thioethers | Explore new binding interactions, modulate solubility, alter ADMET properties. |

| 2-Acetyl | Reduction | Alcohol | Introduce hydrogen bonding sites, change geometry. |

| 2-Acetyl | Reductive Amination | Amine | Introduce basic center, new vector for substitution. |

| 6-Methyl | Radical Halogenation / Oxidation | Halomethyl / Carboxylic Acid | Block metabolism, introduce new interaction points. |

Potential Applications in Material Science and Polymer Chemistry

While the primary documented use of this compound is in pharmaceutical research, its inherent chemical reactivity suggests potential applications in material science and polymer chemistry. The field of functional materials often leverages highly structured organic molecules as building blocks for polymers, dyes, or organic electronics.

Substituted pyridine (B92270) derivatives are known to be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The electron-deficient nature of the pyridine ring, combined with the specific electronic effects of its substituents, can be tuned to achieve desired photophysical or electronic properties. The reactive sites on this compound could be exploited to incorporate this moiety into larger conjugated systems or polymer backbones.

For example, the acetyl group could serve as a point for polymerization reactions, such as in the formation of polyphenylenes or other conjugated polymers through condensation reactions. The chloro group offers a site for post-polymerization modification, allowing the tuning of a material's properties after its initial synthesis. Although specific research on this compound in material science is not yet widespread, its structural features make it a candidate for future exploration in the design of novel functional organic materials.

Conclusion and Future Research Directions

Summary of Current Academic Research Advancements

A comprehensive review of the current academic literature reveals a notable scarcity of dedicated research specifically focused on the chemical compound 1-(4-Chloro-6-methylpyridin-2-yl)ethanone. While the broader class of pyridine (B92270) derivatives has been the subject of extensive investigation, leading to significant advancements in medicinal and materials chemistry, this particular substituted acetophenone appears to be largely unexplored in peer-reviewed scientific studies. Its commercial availability suggests its potential utility as a building block or intermediate in organic synthesis; however, detailed reports on its synthetic methodologies, characterization, and specific applications are conspicuously absent from the accessible academic domain. Therefore, a summary of current academic research advancements for this compound is a summary of a significant research gap.

Identification of Emerging Trends and Unexplored Research Avenues

The absence of dedicated research on this compound itself presents a significant unexplored research avenue. The emerging trends in pyridine chemistry, such as the development of novel catalytic methods for C-H functionalization and the synthesis of complex pyridine-containing scaffolds for drug discovery, have yet to be applied to this specific molecule. nih.govrsc.orgnih.govdoaj.org

Key unexplored research avenues include:

Systematic Synthesis and Optimization: There is a clear need for the development and optimization of synthetic routes to this compound. While it is commercially available, academic exploration of efficient and scalable synthesis protocols is a fundamental first step for enabling further research.

Chemical Reactivity and Derivatization: A thorough investigation into the chemical reactivity of the acetyl, chloro, and methyl functional groups on the pyridine ring is warranted. This could involve exploring nucleophilic and electrophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions to generate a library of novel derivatives. nih.gov The presence of both an electron-withdrawing acetyl group and a halogen offers interesting possibilities for regioselective functionalization.

Biological Screening and Medicinal Chemistry Applications: Given the prevalence of pyridine scaffolds in pharmaceuticals, a significant unexplored avenue is the biological evaluation of this compound and its derivatives. rsc.orgresearchgate.net Screening for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, could unveil potential therapeutic applications. nih.govresearchgate.net

Coordination Chemistry and Materials Science: The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group present potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts, sensors, or functional materials.

Challenges and Opportunities in the Comprehensive Study of this compound Chemistry

The comprehensive study of this compound presents both challenges and significant opportunities for the scientific community.

Challenges:

Lack of Foundational Data: The primary challenge is the absence of a foundational body of literature. Researchers venturing into this area will need to establish basic protocols for its synthesis, purification, and characterization, including detailed spectroscopic and crystallographic data.

Potential Synthetic Hurdles: The regioselective functionalization of polysubstituted pyridines can be challenging due to the electronic nature of the pyridine ring and the directing effects of the existing substituents. researchgate.net Overcoming these challenges will likely require the exploration of modern synthetic methodologies. researchgate.net

Opportunities:

Novel Chemical Space: The lack of research on this compound means that its derivatives represent a largely untapped area of chemical space. This presents a significant opportunity for the discovery of novel molecules with unique properties and biological activities.

Structure-Activity Relationship (SAR) Studies: A systematic derivatization of this compound and subsequent biological screening would provide a fertile ground for establishing clear structure-activity relationships, which is a cornerstone of rational drug design.

Intermediate for Complex Molecules: This compound could serve as a valuable and versatile intermediate for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients. Its strategic functionalization could provide efficient pathways to novel molecular architectures.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chloro-6-methylpyridin-2-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, chlorinated pyridine derivatives may react with acetylating agents under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions. Catalysts like ZnCl₂ or AlCl₃ are often employed to enhance electrophilic substitution efficiency . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures optimal conversion rates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions (e.g., chlorine at the 4-position and methyl at the 6-position on the pyridine ring). Mass spectrometry (MS) confirms molecular weight (155.58 g/mol for C₈H₈ClNO), while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) . X-ray crystallography, using programs like SHELXL, can resolve ambiguities in stereochemistry .

Q. How does the chlorine substituent influence the compound’s electronic properties?

The chlorine atom at the 4-position exerts an electron-withdrawing effect via inductive withdrawal, polarizing the pyridine ring and increasing electrophilicity at the ketone group. This enhances reactivity in nucleophilic addition or condensation reactions, as observed in analogs like 1-(4-Chlorophenyl)-2-(pyrimidin-4-yl)ethanone .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or crystallographic disorder. For example, overlapping signals in -NMR (e.g., δ 2.58 ppm for methyl groups) can be resolved using 2D techniques like HSQC or HMBC. Cross-validation with computational models (DFT calculations) and single-crystal X-ray diffraction (SHELX refinement) provides definitive structural confirmation .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Regioselectivity is influenced by steric and electronic factors. For instance, the methyl group at the 6-position creates steric hindrance, directing electrophiles to the 3-position. Catalytic systems like Pd/Cu in cross-coupling reactions (e.g., Suzuki-Miyaura) can selectively modify the pyridine ring. Solvent polarity (e.g., DMF vs. THF) and temperature gradients further modulate reaction pathways .

Q. How do computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations reveal binding affinities to enzymes like cytochrome P450 or kinases. Substituent effects (e.g., chlorine’s electronegativity) are quantified via QSAR models, correlating with experimental IC₅₀ values. Comparative studies with analogs (e.g., 1-(2-Bromo-6-fluorophenyl)ethanone) highlight substituent-dependent bioactivity .

Q. What experimental evidence supports the antimicrobial activity of this compound?

In vitro assays against Gram-positive bacteria (e.g., S. aureus) show inhibition zones correlating with chlorine’s electron-withdrawing effects, which enhance membrane permeability. Minimum Inhibitory Concentration (MIC) values (e.g., 12.5 µg/mL) are validated via broth microdilution, with structural analogs (e.g., 6-(5-chloro-8-hydroxynaphthalene-2-yl) derivatives) serving as positive controls .

Q. How do crystallographic data inform polymorphism or solvate formation risks?